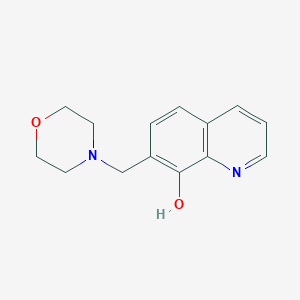

7-(Morpholin-4-ylmethyl)quinolin-8-ol

Übersicht

Beschreibung

7-(Morpholin-4-ylmethyl)quinolin-8-ol is a chemical compound with the molecular formula C14H16N2O2 . It is also known as 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol .

Molecular Structure Analysis

The quinoline ring system of 7-(Morpholin-4-ylmethyl)quinolin-8-ol makes dihedral angles of 81.05 (4) and 61.16 (5)° with the mean planes of the benzene and morpholine rings, respectively . The mean planes of the benzene and morpholine rings make a dihedral angle of 83.59 (4)° .Physical And Chemical Properties Analysis

7-(Morpholin-4-ylmethyl)quinolin-8-ol has a molecular weight of 244.29 g/mol . Further physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Application in ER Glycoprotein Folding Quality Control

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

The compound “7-(Morpholin-4-ylmethyl)quinolin-8-ol” is used as a sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint . This is significant because UGGT modulation is a promising strategy for broad-spectrum antivirals, rescue-of-secretion therapy in rare disease caused by responsive mutations in glycoprotein genes, and many cancers .

Methods of Application

The small molecule “7-(Morpholin-4-ylmethyl)quinolin-8-ol” binds a UGGTGT24 ‘‘WY’’ conserved surface motif conserved across UGGTs but not present in other GT24 family glycosyltransferases . The binding affinity for Ct in vitro is 47 mM as measured by ligand-enhanced fluorescence .

Results or Outcomes

In cellula, “7-(Morpholin-4-ylmethyl)quinolin-8-ol” inhibits both human UGGT isoforms at concentrations higher than 750 mM . The binding to UGGTGT24 is mutually exclusive to M5-9 glycan binding in a competition experiment .

Application as c-Met Inhibitors

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

“7-(Morpholin-4-ylmethyl)quinolin-8-ol” has been used in the design and synthesis of novel 7-[(quinolin-6-yl)methyl] purines as potential c-Met inhibitors . The c-Met signaling pathway plays an important physiological role in embryogenesis and early development, and is often aberrantly expressed in a wide range of human cancers .

Methods of Application

The compounds were rationally designed on the principle of bioisosterism strategy . These compounds were synthesized and evaluated as novel c-Met inhibitors .

Results or Outcomes

Molecular docking experiments analyzed the results and explained the molecular mechanism of eminent activities to c-Met . The results showed that all the title compounds were active against c-Met enzyme to some extent .

Eigenschaften

IUPAC Name |

7-(morpholin-4-ylmethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14-12(10-16-6-8-18-9-7-16)4-3-11-2-1-5-15-13(11)14/h1-5,17H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLWSYVFKKLRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C3=C(C=CC=N3)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327508 | |

| Record name | 7-(morpholin-4-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Morpholin-4-ylmethyl)quinolin-8-ol | |

CAS RN |

112632-96-9 | |

| Record name | 7-(morpholin-4-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

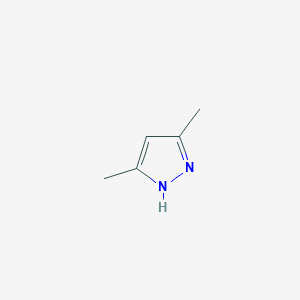

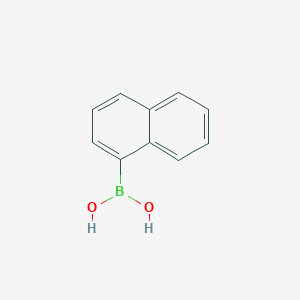

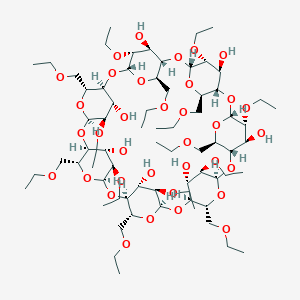

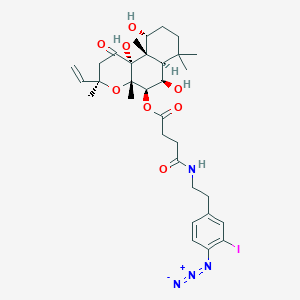

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)

![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)